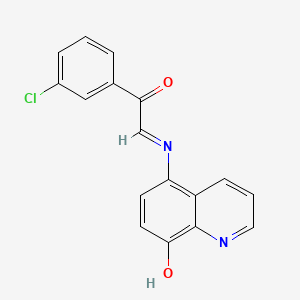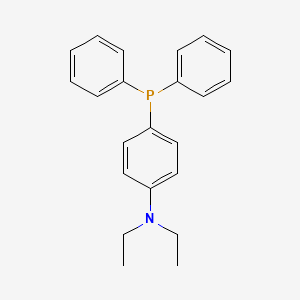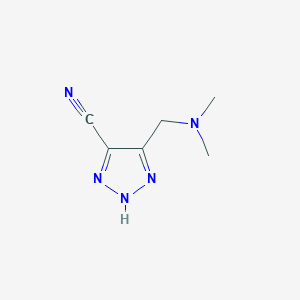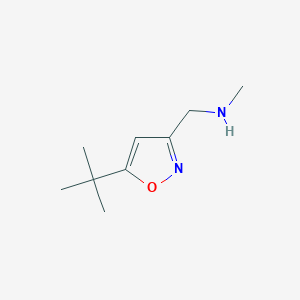![molecular formula C21H14N2O3 B12878596 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide CAS No. 587835-42-5](/img/structure/B12878596.png)
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a cyano group, a methoxy group, and a dibenzofuran moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Reduction: Formation of 4-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and dibenzofuran moieties contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl N-(phenylsulfonyl)-D-valinate
Uniqueness
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the methoxy and dibenzofuran moieties further enhances its chemical stability and versatility in various applications.
Propriétés
Numéro CAS |
587835-42-5 |
|---|---|
Formule moléculaire |
C21H14N2O3 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4-cyano-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C21H14N2O3/c1-25-20-10-16-15-4-2-3-5-18(15)26-19(16)11-17(20)23-21(24)14-8-6-13(12-22)7-9-14/h2-11H,1H3,(H,23,24) |
Clé InChI |
FDLQKKKLNWSSDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
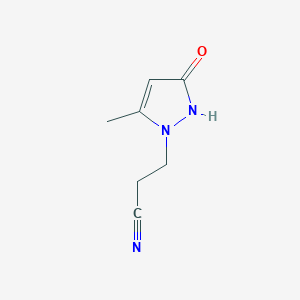

![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)


